molecular formula C11H19N B8354867 2-Pentylcyclopentanecarbonitrile

2-Pentylcyclopentanecarbonitrile

Cat. No. B8354867
M. Wt: 165.27 g/mol
InChI Key: JRDVTVPGQVLLPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pentylcyclopentanecarbonitrile is a useful research compound. Its molecular formula is C11H19N and its molecular weight is 165.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Pentylcyclopentanecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pentylcyclopentanecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Pentylcyclopentanecarbonitrile

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

2-pentylcyclopentane-1-carbonitrile

InChI

InChI=1S/C11H19N/c1-2-3-4-6-10-7-5-8-11(10)9-12/h10-11H,2-8H2,1H3

InChI Key

JRDVTVPGQVLLPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCCC1C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

27.6 g of tosylmethyl isocyanide and 17 g of 2-pentylcyclopentanone were dissolved in 400 ml of 1,2-dimethoxyethane and 10 ml of ethanol. The solution was cooled to 0° C. with an ice-bath, and 29 g of tBuOK were added in 1 hour maintaining the temperature between 0 and 10° C. After completion of the reaction, the reaction mixture was poured into water and extracted with cyclohexane. The organic layer was washed 3 times with water until neutral pH. Purification by bulb-to-bulb distillation (130° C./0.06 mbar) gave 10.7 g of the pure 2-pentylcyclopentanecarbonitrile.
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
29 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.